molecular formula C6H4BrN3 B1374298 3-Bromopyrazolo[1,5-A]pyrazine CAS No. 53902-93-5

3-Bromopyrazolo[1,5-A]pyrazine

Cat. No.: B1374298
CAS No.: 53902-93-5
M. Wt: 198.02 g/mol
InChI Key: BQEQQUBYZMIBOT-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5) is a brominated fused N-heterocyclic compound that serves as a crucial synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 BrN 3 , with a molecular weight of 198.02 g/mol . The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core provides a unique framework for developing compounds with diverse biological activities . The primary research value of this compound lies in its reactivity as a key building block for further functionalization. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination . This allows researchers to efficiently introduce diverse functional groups and construct complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs . This scaffold is recognized as "privileged" in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties . Halogenated derivatives like this compound are particularly valuable for the synthesis of novel molecules designed to inhibit key protein kinases, which are enzymatic targets of high significance in targeted cancer therapy . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEQQUBYZMIBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-93-5
Record name 3-bromopyrazolo[1,5-a]pyrazine
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Synthesis of 3 Bromopyrazolo 1,5 a Pyrazine

The synthesis of 3-bromopyrazolo[1,5-a]pyrazine typically involves the direct bromination of the parent pyrazolo[1,5-a]pyrazine (B3255129) heterocycle. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent.

A general procedure for the synthesis of a related compound, methyl this compound-4-carboxylate, involves dissolving the starting material, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, in an anhydrous solvent like acetonitrile. thieme-connect.com N-bromosuccinimide is then added to the solution at room temperature. thieme-connect.com The reaction mixture is stirred for a period to allow for the electrophilic substitution to occur at the 3-position of the pyrazolo[1,5-a]pyrazine ring system. thieme-connect.com

A one-pot methodology has also been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides. nih.gov This process involves a cyclocondensation reaction followed by oxidative halogenation. nih.gov

Table 1: Synthesis of a Related Halogenated Pyrazolo[1,5-a]pyrazine Derivative

Starting MaterialReagentSolventReaction TimeProduct
Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate thieme-connect.comN-bromosuccinimide (NBS)Acetonitrile3 hoursMethyl this compound-4-carboxylate thieme-connect.com

Chemical Properties and Characterization

The chemical properties of 3-bromopyrazolo[1,5-a]pyrazine are defined by its molecular structure, which includes a fused pyrazole (B372694) and pyrazine (B50134) ring system with a bromine substituent.

Table 2: Physical and Chemical Properties of 3-Bromopyrazolo[1,5-a]pyrimidine

PropertyValue
Molecular Formula C₆H₄BrN₃ sigmaaldrich.com
Molecular Weight 198.02 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 150-152 °C sigmaaldrich.com
CAS Number 55405-67-9 sigmaaldrich.com

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.

For a similar compound, methyl this compound-4-carboxylate, the following spectroscopic data has been reported:

¹H NMR (400 MHz, DMSO-d₆): δ = 9.01 (d, J = 4.4 Hz, 1H, H-7), 8.45 (s, 1H, H-2), 8.04 (d, J = 4.4 Hz, 1H, H-6), 4.01 (s, 3H, OCH₃). thieme-connect.com

Mass Spectrometry (MS): m/z (%) = 257 (100) [M+H]⁺. thieme-connect.com

Spectroscopic and Structural Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 3-Bromopyrazolo[1,5-a]pyrazine, both ¹H and ¹³C NMR provide critical data for structural assignment.

In the case of Methyl this compound-4-carboxylate , ¹H NMR spectroscopy is used to identify the chemical environment of each proton. thieme-connect.com The number of signals corresponds to the number of non-equivalent protons, their chemical shifts (δ) indicate the degree of magnetic shielding, and the coupling constants (J) reveal connectivity between adjacent protons. For instance, research findings have detailed the ¹H NMR spectrum of this derivative in a deuterated solvent (DMSO-d₆). thieme-connect.com The analysis reveals distinct signals for each proton on the heterocyclic core, such as a singlet for the proton at the C-2 position and doublets for the protons at the C-6 and C-7 positions, confirming the substitution pattern. thieme-connect.com

¹H NMR Spectroscopic Data for Methyl this compound-4-carboxylate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
9.01d4.4H-7 thieme-connect.com
8.45sH-2 thieme-connect.com
8.04d4.4H-6 thieme-connect.com
4.01sOCH₃ thieme-connect.com
Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state. This technique is crucial for confirming the presence and position of substituents on the pyrazolo[1,5-a]pyrazine (B3255129) ring system.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This method provides unequivocal confirmation of the molecular formula. For Methyl this compound-4-carboxylate , mass spectrometry confirms the successful incorporation of the bromine atom and the methyl carboxylate group onto the pyrazolo[1,5-a]pyrazine scaffold. thieme-connect.com

In techniques like electrospray ionization (ESI), the molecule is often protonated, resulting in a molecular ion peak of [M+H]⁺. The observed m/z value is compared against the calculated exact mass to verify the elemental composition.

Mass Spectrometry Data for Methyl this compound-4-carboxylate
Ion Typem/z (Observed)InterpretationReference
[M+H]⁺257Molecular Ion Peak (Protonated) thieme-connect.com

High-resolution mass spectrometry (HRMS) can further increase confidence by providing a highly accurate mass measurement, which helps to distinguish between compounds with the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's constitution, conformation, and intermolecular interactions in the solid state. Although specific crystallographic data for this compound is not widely published, the methodology is standard for confirming the structures of its analogs and derivatives. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Electronic Structure Probing

Beyond basic structural confirmation, advanced spectroscopic techniques are used to investigate the electronic properties of molecules. For heterocyclic systems like this compound, UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are particularly informative. nih.govrsc.org These methods probe the electronic transitions between molecular orbitals.

The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to the energy required to promote electrons from lower-energy (typically π or n) orbitals to higher-energy (π*) orbitals. The introduction of substituents onto the pyrazolo[1,5-a]pyrazine core significantly influences these electronic transitions. nih.gov The bromine atom at the C-3 position, being an electron-withdrawing group, is expected to modulate the energy of the frontier molecular orbitals (HOMO and LUMO) and affect the absorption maxima (λ_max) compared to the unsubstituted parent compound.

Fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) fluorophores show that their emission properties are highly tunable based on the electronic nature of substituents on the heterocyclic core. rsc.orgrsc.org Analysis of the electronic structure of these systems using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations often accompanies experimental work, providing deeper insight into the nature of the electronic transitions, such as intramolecular charge transfer (ICT), which are responsible for the observed optical properties. rsc.org

Theoretical and Computational Investigations of Pyrazolo 1,5 a Pyrazine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.

The electronic properties of 3-Bromopyrazolo[1,5-a]pyrazine are significantly influenced by the presence of the bromine atom at the 3-position. As an electron-withdrawing group, the bromine atom is expected to modulate the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on related pyrazine (B50134) derivatives have shown that substitutions on the ring system can significantly alter the electronic structure. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole (B372694) ring, while the LUMO is likely to be localized on the pyrazine ring and influenced by the electronegative bromine atom. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

ParameterExpected Trend for this compoundSignificance
HOMO EnergyLowered due to the electron-withdrawing bromineRelates to the ionization potential and electron-donating ability
LUMO EnergyLowered due to the electron-withdrawing bromineRelates to the electron affinity and electron-accepting ability
HOMO-LUMO GapPotentially narrowed, affecting reactivity and spectral propertiesIndicator of chemical stability and electronic transitions

The pyrazolo[1,5-a]pyrazine (B3255129) ring system is a fused, rigid, and planar N-heterocyclic system. nih.gov Therefore, this compound itself is expected to have limited conformational flexibility. Computational studies on similar heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that different conformers can exist in the solid state due to packing forces. nih.gov However, for an isolated molecule of this compound in the gas phase or in solution, a planar conformation is predicted to be the most stable. The primary conformational considerations would arise if bulky substituents were introduced at other positions on the ring.

The bromine atom at the 3-position of the pyrazolo[1,5-a]pyrazine core serves as a reactive handle for various synthetic transformations, such as cross-coupling reactions. DFT calculations are instrumental in elucidating the mechanisms of such reactions by identifying transition states and intermediates. For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction kinetics and thermodynamics. While specific studies on this compound are not abundant, research on the formylation of related pyrazolo[1,5-a]pyrazines has utilized DFT to understand the reaction mechanism, which involves deprotonation and rearrangement.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption and emission spectra. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) fluorophores have demonstrated that their photophysical properties are highly tunable based on the electronic nature of the substituents. nih.gov

For this compound, TD-DFT calculations would be expected to predict the energies of the low-lying singlet and triplet excited states. The bromine atom, being an electron-withdrawing group, is anticipated to influence the intramolecular charge transfer (ICT) character of the electronic transitions. This, in turn, would affect the absorption and emission wavelengths.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

The pyrazolo[1,5-a]pyrazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile framework for developing compounds with a wide range of biological activities, including as kinase inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking studies on pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a] nih.govmdpi.comtriazine derivatives have been performed to investigate their binding modes with protein kinases such as Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These studies have shown that the pyrazolo[1,5-a]pyrimidine core can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

For this compound, it is hypothesized that the pyrazolo[1,5-a]pyrazine core would similarly anchor the molecule in the ATP-binding pocket of a kinase. The bromine atom at the 3-position could potentially form halogen bonds with backbone carbonyls or other suitable acceptor groups within the active site, thereby enhancing binding affinity. Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex and the dynamics of the binding interactions over time.

Biological Target (Example)Predicted Interactions for this compoundPotential Significance
Cyclin-Dependent Kinase 2 (CDK2)Hydrogen bonds from the pyrazine nitrogen to the hinge region; Halogen bond from the bromine to a backbone carbonyl.Inhibition of kinase activity, potential as an anticancer agent.
Other Protein KinasesSimilar interactions involving the heterocyclic core and potential for specific interactions based on the substitution pattern.Broad applicability as a scaffold for kinase inhibitor design.

Elucidation of Inhibitory Mechanisms (e.g., ATP-Competitive vs. Allosteric)

Theoretical and computational studies, particularly molecular docking, strongly suggest that inhibitors based on the pyrazolo[1,5-a]pyrazine and structurally similar pyrazolo[1,5-a]pyrimidine scaffolds predominantly function as ATP-competitive inhibitors. This mechanism involves the inhibitor binding to the ATP-binding pocket of a kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

Molecular docking simulations of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a] nih.govnih.govtriazine derivatives have consistently shown their ability to fit within the ATP-binding cleft of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (Trks). nih.govnih.gov For instance, docking studies of novel pyrazolo[1,5-a] nih.govnih.govtriazine derivatives revealed their binding mode within the roscovitine (B1683857) binding site of the CDK2 enzyme (PDB code: 3ddq), a known ATP-competitive inhibitor binding site. nih.gov

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors have highlighted the importance of substituents at the 3-position for potent inhibitory activity. The presence of groups like an amide or a pyrazolyl moiety at this position significantly enhances binding affinity, which is a hallmark of specific interactions within the ATP-binding site. nih.govmdpi.com The pyrazolo[1,5-a]pyrimidine moiety itself is often essential for forming a crucial hinge interaction with residues like Met592 in the kinase's hinge region, further supporting an ATP-competitive mechanism. mdpi.com

A broader review of pyrazine-based small molecule kinase inhibitors corroborates these findings, indicating that they overwhelmingly act as ATP-competitive inhibitors, binding to the ATP pocket of either the active or inactive form of the enzyme. nih.gov While direct computational studies on this compound are not extensively documented in the literature, the consistent behavior of its parent scaffold and closely related analogs strongly implies that it and its derivatives would also act as ATP-competitive inhibitors. There is little evidence to suggest an allosteric mode of inhibition for this class of compounds, where the inhibitor would bind to a site other than the ATP-binding pocket to induce a conformational change that inactivates the enzyme.

Compound ClassTarget KinaseComputational MethodPredicted MechanismKey Interactions
Pyrazolo[1,5-a] nih.govnih.govtriazine derivativesCDK2Molecular DockingATP-CompetitiveBinding in the roscovitine (ATP) site
Pyrazolo[1,5-a]pyrimidine derivativesTrkASAR/DockingATP-CompetitiveHinge interaction with Met592
Pyrazolo[1,5-a]pyrimidine derivativesPI3KδMolecular DockingATP-CompetitiveInteraction with Val-828
General Pyrazine-based inhibitorsVarious KinasesReview of literatureATP-CompetitiveBinding to the ATP binding pocket

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Dynamics

In a study of radotinib, a pyrazine-containing kinase inhibitor, MD simulations were used to compare its binding mode to that of nilotinib. The simulations revealed that both inhibitors bind in a nearly identical fashion, highlighting the stability of the key interactions within the ATP-binding pocket. nih.gov

These computational studies are crucial for the rational design of more potent and selective inhibitors. By understanding the dynamic behavior of the protein-ligand complex, researchers can make informed decisions about structural modifications to the pyrazolo[1,5-a]pyrazine scaffold to enhance binding affinity and improve pharmacokinetic properties. The stability of hydrogen bonds, the nature of hydrophobic interactions, and the conformational flexibility of the ligand within the active site are all critical parameters that can be assessed through MD simulations.

Compound SystemSimulation FocusKey Findings from MD Simulations
Pyrazolo[1,5-a]pyrimidine-CDK2 complexBinding stability and conformationInhibitor stabilized in a "flying bat" conformation; core overlaps with adenine (B156593) of ATP.
Radotinib (Pyrazine-based)-Kinase complexComparative binding modeRevealed nearly identical and stable binding compared to nilotinib.

Applications in Advanced Organic Synthesis

Role of 3-Bromopyrazolo[1,5-a]pyrazine as an Intermediate in Complex Heterocyclic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic compounds due to the reactivity of the C-Br bond at the 3-position. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of a wide range of substituents, thereby enabling the construction of highly functionalized pyrazolo[1,5-a]pyrazine (B3255129) derivatives.

The pyrazolo[1,5-a]pyrazine scaffold is considered a "privileged" structure in medicinal chemistry. This is attributed to its ability to serve as a versatile framework for developing compounds with diverse biological activities. The synthetic accessibility and the potential for chemical modification of this scaffold, particularly through intermediates like this compound, are key to its utility.

Common cross-coupling reactions employed with this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methodologies facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for the elaboration of the core structure. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, while the Buchwald-Hartwig amination is instrumental in attaching a diverse range of amino functionalities.

Table 1: Cross-Coupling Reactions Utilizing this compound
Reaction TypeCoupling PartnerBond FormedSignificance in Heterocyclic Synthesis
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids/EstersC-CIntroduction of diverse aromatic and heteroaromatic moieties, enabling the synthesis of complex biaryl and heteroaryl-substituted pyrazolo[1,5-a]pyrazines.
Buchwald-Hartwig AminationPrimary/Secondary Amines, AmidesC-NFacilitates the synthesis of a wide range of amino-substituted pyrazolo[1,5-a]pyrazines, which are important pharmacophores.
Sonogashira CouplingTerminal AlkynesC-C (sp)Provides access to alkynyl-substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized or used as building blocks for more complex structures.

Strategies for Combinatorial Library Design and Diversity-Oriented Synthesis

The concept of "privileged scaffolds" is central to the design of combinatorial libraries and diversity-oriented synthesis (DOS). The pyrazolo[1,5-a]pyrazine core is recognized as such a scaffold, and this compound is a key starting material for these strategies. The reactivity of the 3-bromo position provides a handle for introducing molecular diversity into a common core structure.

In combinatorial chemistry, the goal is to rapidly generate a large number of structurally related compounds for biological screening. By employing a variety of coupling partners in reactions with this compound, a library of derivatives with diverse substituents at the 3-position can be synthesized. This approach allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrazine scaffold.

Diversity-oriented synthesis aims to create a collection of structurally diverse and complex molecules from a common starting material. Starting with this compound, a range of transformations can be envisioned. For example, after an initial cross-coupling reaction at the 3-position, further modifications can be made to other positions of the heterocyclic ring system, leading to a wide array of structurally distinct compounds.

A typical strategy for generating a combinatorial library from this compound would involve parallel synthesis, where the starting material is reacted with a set of different building blocks in a multi-well plate format. For instance, a Suzuki-Miyaura coupling with a diverse set of boronic acids would yield a library of 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrazines.

Synthesis of Fused Polycyclic Architectures Incorporating the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine scaffold can serve as a foundation for the construction of more complex, fused polycyclic systems. These larger, often rigid, structures are of interest in materials science and medicinal chemistry. Starting from functionalized pyrazolo[1,5-a]pyrazines, which can be derived from this compound, various cyclization strategies can be employed to build additional rings onto the core structure.

One approach involves the introduction of a substituent at the 3-position that can subsequently participate in an intramolecular cyclization reaction. For example, a Sonogashira coupling of this compound with an appropriately functionalized alkyne could be followed by a cyclization step to form a new fused ring.

Several methodologies have been reported for the synthesis of fused heterocyclic systems based on the pyrazolo[1,5-a]pyrazine core:

Triazole Fusion : The reaction of ynones with amino azides in a one-pot synthesis can generate nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazines through a Huisgen cycloaddition.

Gold-Catalyzed Cyclization : N-Propargyl indole (B1671886) derivatives can undergo a gold(I)-catalyzed cyclization to form indole-fused pyrazolo[1,5-a]pyrazines.

PPA-Mediated Condensation : Polyphosphoric acid (PPA) can facilitate the formation of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazines from suitable amine intermediates.

Design and Synthesis of Functional Materials (e.g., Fluorophores) Based on Pyrazolo[1,5-a]pyrazine

The rigid and planar nature of the pyrazolo[1,5-a]pyrazine ring system, combined with its electron-deficient character, makes it an attractive scaffold for the design of functional organic materials, particularly fluorophores. nih.govrsc.org The photophysical properties of such materials can be finely tuned by introducing electron-donating or electron-withdrawing groups at various positions on the heterocyclic core. rsc.org this compound is an excellent starting point for the synthesis of such functionalized derivatives.

The design of fluorophores based on the pyrazolo[1,5-a]pyrazine scaffold often involves creating a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are attached to the conjugated π-system of the heterocycle. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in desirable photophysical properties such as large Stokes shifts and sensitivity to the polarity of the environment.

The 3-position of the pyrazolo[1,5-a]pyrazine core is a strategic location for the introduction of various substituents to modulate the electronic properties of the molecule. For example, a Suzuki-Miyaura coupling of this compound with an electron-rich arylboronic acid could lead to a fluorophore with enhanced emission properties.

Research on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has demonstrated that the introduction of different substituents can significantly impact the absorption and emission wavelengths, as well as the quantum yields of fluorescence. rsc.org For instance, electron-donating groups at certain positions on the fused ring system have been shown to improve both absorption and emission behaviors. rsc.org These principles can be directly applied to the design of novel fluorophores based on the pyrazolo[1,5-a]pyrazine core.

Table 2: Influence of Substituents on the Photophysical Properties of Pyrazolo[1,5-a]pyrazine-based Fluorophores (Hypothetical Data Based on General Principles)
Substituent at 3-positionElectronic NatureExpected Effect on Absorption (λabs)Expected Effect on Emission (λem)Potential Application
-HNeutralBaselineBaselineCore scaffold
-OCH3Electron-donatingBathochromic shift (red-shift)Bathochromic shift (red-shift)Fluorescent probes
-N(CH3)2Strong electron-donatingSignificant bathochromic shiftSignificant bathochromic shift, increased quantum yieldBright fluorophores for imaging
-CNElectron-withdrawingHypsochromic shift (blue-shift) or slight red-shift depending on other substituentsModulated emission, potential for solvatochromismSensors, electronic materials
-NO2Strong electron-withdrawingSignificant spectral shiftsOften quenches fluorescenceNon-linear optics, electronic materials

The Role of this compound Scaffolds in Modern Medicinal Chemistry: SAR and Mechanistic Perspectives

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile framework in developing compounds with a wide array of biological activities. The introduction of a bromine atom at the 3-position, creating this compound, serves as a crucial synthetic handle for extensive chemical modification, enabling detailed exploration of structure-activity relationships (SAR). This article focuses on the SAR studies and mechanistic insights gained from this important chemical entity and its derivatives.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Medicinal Chemistry

The substitution pattern on the pyrazolo[1,5-a]pyrazine (B3255129) ring system is a critical determinant of its biological activity. The 3-bromo derivative is a key intermediate, allowing for the introduction of diverse functional groups through reactions like the Suzuki-Miyaura cross-coupling. nih.govrsc.org This enables the exploration of how different substituents at this position affect target recognition.

For the closely related and extensively studied pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, research has shown that substitutions at various positions significantly impact activity. For example, in the development of Tropomyosin receptor kinase (Trk) inhibitors, introducing different groups at the 3-position was a key strategy. The presence of a picolinamide (B142947) amide bond at this position was found to significantly enhance inhibitory activity against TrkA. mdpi.com Similarly, in the pursuit of KDR kinase inhibitors, placing a 4-methoxyphenyl (B3050149) group at the 3-position of a pyrazolo[1,5-a]pyrimidine scaffold led to optimized potency. Such findings highlight the sensitivity of target interactions to the chemical nature of the substituent at the C3-position.

Specific structural changes to the pyrazolo[1,5-a]pyrazine core can fine-tune binding affinity and selectivity for a given biological target. The 3-bromo position is particularly useful for these modifications. By replacing the bromine with various aryl or heteroaryl groups, researchers can probe the steric and electronic requirements of the target's binding pocket.

In the context of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, SAR studies revealed that substituting the C3-position with heteroaryl groups like thiadiazole, oxadiazole, or triazole enhances inhibitory activity. researchgate.net Furthermore, selectivity can be engineered. For instance, in developing inhibitors for death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), modifications to a pyrazolo[1,5-a]pyrimidine lead compound, including at the C3-position, were explored to improve selectivity over other kinases like CK2. scienceopen.com The ability to systematically modify the scaffold, often starting from a halogenated intermediate like the 3-bromo derivative, is essential for achieving the desired selectivity profile and avoiding off-target effects. rsc.org

Table 1: SAR Insights for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Target Kinase Position of Modification Favorable Substituent Observed Effect
TrkA 3-position Picolinamide Significantly enhanced activity mdpi.com
TrkA 3-position Heteroaryls (thiadiazole, etc.) Enhanced inhibitory activity researchgate.net
CDK9 3-position Substituted phenyl rings Modulated potency and selectivity nih.gov
FLT3-ITD 3-position Various complex moieties Potent inhibition (IC50 = 0.4 nM) nih.gov

Derivatives of the pyrazolo[1,5-a]pyrazine scaffold frequently function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. rsc.org Mechanistically, these compounds often act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding and thus inhibiting the enzyme's catalytic activity. rsc.orgnih.govnih.gov

A significant challenge in cancer therapy is the development of drug resistance, often through mutations in the target protein that prevent the drug from binding effectively. The versatility of the pyrazolo[1,5-a]pyrazine scaffold allows medicinal chemists to design next-generation inhibitors that can overcome these resistance mechanisms. nih.gov

For example, while first-generation Trk inhibitors were effective, their utility was limited by the emergence of resistance mutations. mdpi.com Second-generation inhibitors based on the pyrazolo[1,5-a]pyrimidine core, such as Repotrectinib and Selitrectinib, were specifically designed to be effective against these mutated kinases. mdpi.comnih.gov Similarly, in the context of acute myeloid leukemia (AML), pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of FLT3-ITD that also inhibit mutations conferring resistance to the drug quizartinib. nih.gov These compounds demonstrated IC50 values as low as 0.3 nM against the resistance-conferring FLT3D835Y mutation. nih.gov This demonstrates the scaffold's crucial role in developing therapies that can address clinical resistance. nih.gov

The preclinical evaluation of 3-Bromopyrazolo[1,5-a]pyrazine derivatives involves a range of methodologies to characterize their biological effects. These investigations typically begin with in vitro enzymatic assays to determine the compound's direct inhibitory activity against the target protein, yielding metrics such as the IC50 value. johnshopkins.edu

Following enzymatic assays, cell-based assays are employed to assess the compound's activity in a more biologically relevant context. These can include cell proliferation or cytotoxicity assays against cancer cell lines to measure anti-proliferative effects. rsc.org To confirm that the cellular effects are due to the intended mechanism of action, techniques like Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream signaling proteins. nih.gov For promising compounds, in vivo studies in animal models, such as xenograft mouse models, are conducted to evaluate anti-tumor activity and pharmacokinetic properties. nih.gov

Table 2: Common Preclinical Evaluation Techniques

Methodology Purpose Example Application
Enzymatic Assays Determine direct inhibitory potency (IC50) Testing pyrazolo[1,5-a]pyrimidine derivatives against TrkA kinase nih.gov
Cell Proliferation Assays Measure antiproliferative effects on cancer cells Evaluating FLT3-ITD inhibitors against AML cell lines nih.gov
Western Blotting Confirm mechanism by observing protein phosphorylation Analyzing FLT3 downstream signaling in AML cells after treatment nih.gov
Molecular Docking Predict and rationalize binding modes Simulating interactions of CDK2 inhibitors with the ATP-binding site researchgate.net
Xenograft Mouse Models Evaluate in vivo anti-tumor efficacy Assessing Trk inhibitors in mouse models of cancer nih.gov

Future Perspectives and Emerging Research Areas

Development of Novel and More Sustainable Synthetic Methodologies for Pyrazolo[1,5-A]pyrazine (B3255129) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines, the parent scaffold of 3-bromopyrazolo[1,5-a]pyrazine, has traditionally involved methods like the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. bme.hutandfonline.com However, the field is increasingly moving towards greener and more efficient synthetic strategies to minimize environmental impact and improve yields. bme.hucu.edu.eg

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating. nih.gov It has been successfully used for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov For instance, a microwave-assisted approach has been developed for the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines under solvent-free conditions. nih.gov

Ultrasonic Irradiation: Ultrasound has been employed as a green approach for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol (B145695), offering good yields and minimizing environmental impact. bme.hu

Solvent-Free and One-Pot Reactions: To align with the principles of green chemistry, researchers have developed one-pot, solvent-free syntheses. tandfonline.comresearchgate.net This approach simplifies procedures, reduces waste, and makes the synthesis more economical and environmentally friendly. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol is a key focus. bme.hu Polyethylene glycol (PEG-400) and glycerol (B35011) have also been utilized as green solvents in the synthesis of related pyrazolo[3,4-d]pyrimidines. cu.edu.eg

Catalyst Innovation: The development of novel catalysts, such as using potassium persulfate (K2S2O8) for one-pot cyclization to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, represents another avenue for improving synthetic efficiency. nih.gov

These modern synthetic methods offer significant advantages over traditional approaches, as summarized in the table below.

MethodologyKey AdvantagesExample Application
Microwave-Assisted Synthesis Reduced reaction time, higher yields, enhanced product selectivity. nih.govSynthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. nih.gov
Ultrasonic Irradiation Environmentally friendly, good yields, use of aqueous media. bme.huSynthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Solvent-Free Synthesis Reduced waste, simplified procedure, lower environmental impact. researchgate.netOne-pot synthesis of various pyrazolo[1,5-a]pyrimidines. tandfonline.comresearchgate.net
Cross-Dehydrogenative Coupling High efficiency for C-C bond formation. acs.orgSynthesis of substituted pyrazolo[1,5-a]pyridines. acs.org

Exploration of Underexplored Chemical Spaces and Structural Motifs within Pyrazolo[1,5-A]pyrazine Chemistry

The structural versatility of the pyrazolo[1,5-a]pyrazine scaffold allows for extensive chemical modifications, enabling the exploration of new chemical spaces and the development of compounds with fine-tuned properties. nih.gov The 3-bromo substituent on the pyrazole (B372694) ring of this compound is a particularly useful handle for introducing structural diversity through various cross-coupling reactions. nih.gov

Future exploration in this area is expected to focus on:

Scaffold Diversification: The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine (B1248293) system is highly suitable for chemical modifications at multiple positions (C2, C3, C5, C6, and C7). nih.govmdpi.com This allows for the introduction of a wide array of functional groups, including alkyl, aryl, amino, and other heterocyclic moieties, to generate extensive compound libraries for screening. nih.gov

Macrocyclization: Based on known inhibitors like Repotrectinib, the synthesis of novel macrocyclic pyrazolo[1,5-a]pyrimidines has been shown to yield potent inhibitors of Tropomyosin receptor kinases (Trks), demonstrating the potential of exploring more complex, constrained molecular architectures. mdpi.com

Development of Covalent and Allosteric Inhibitors: While many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive kinase inhibitors, future work could explore the design of covalent inhibitors or allosteric modulators. nih.gov This could lead to compounds with higher selectivity and potentially overcome drug resistance.

Fused-Ring System Expansion: Creating more complex heterocyclic systems by fusing other rings to the pyrazolo[1,5-a]pyrazine core could unlock novel biological activities and photophysical properties.

The ability to functionalize the core structure is key to discovering new lead compounds. For example, structure-activity relationship (SAR) studies on Trk inhibitors have highlighted the importance of specific substitutions, such as a morpholine (B109124) group for improving selectivity and fluorine incorporation for enhancing target interactions. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

Rational drug design, which relies on understanding the structure and function of target molecules, is increasingly benefiting from the synergy between computational and experimental methods. openmedicinalchemistryjournal.comslideshare.net For the pyrazolo[1,5-a]pyrazine scaffold, these approaches are crucial for efficiently identifying and optimizing potent and selective inhibitors for various therapeutic targets.

Emerging trends in this area include:

Virtual Screening and Molecular Docking: Computational techniques are widely used to screen large libraries of compounds to identify potential hits that can bind to a specific therapeutic target. openmedicinalchemistryjournal.comjapsonline.com For instance, virtual screening of the ZINC database has been used to identify novel pyrazine-based inhibitors of PIM-1 kinase. japsonline.combibliomed.org Molecular docking studies help predict the binding modes of these compounds, revealing key interactions with amino acid residues in the target's active site, such as the formation of hydrogen bonds. mdpi.comjapsonline.combibliomed.org

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help to understand the relationship between the chemical structure of a compound and its biological activity. japsonline.com This information is used to build pharmacophore models, which define the essential structural features required for activity. japsonline.combibliomed.org These models can then guide the design of new, more potent derivatives.

Structure-Based Drug Design: The availability of crystal structures of target proteins co-crystallized with pyrazolo-based inhibitors allows for detailed, structure-guided modifications. researchgate.net This approach has been used to develop picomolar inhibitors of protein kinase CK2 from a pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold. researchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design process. nih.gov This helps to prioritize compounds with more drug-like properties for synthesis and further testing.

The integration of these computational tools with experimental validation accelerates the drug discovery process, reduces costs, and increases the likelihood of success in developing new therapeutic agents based on the this compound scaffold.

Computational TechniqueApplication in Pyrazolo[1,5-a]pyrazine ResearchKey Findings/Goals
Molecular Docking Predicting binding modes of inhibitors in kinase active sites (e.g., PIM-1, TrkA, MurA). japsonline.comnih.govacs.orgIdentification of key hydrogen bonds and hydrophobic interactions essential for potency. mdpi.com
Virtual Screening Searching large compound databases (e.g., ZINC) for novel scaffolds. japsonline.combibliomed.orgDiscovery of new pharmacophores for inhibiting targets like TrkA kinase. nih.gov
3D-QSAR Correlating structural features with inhibitory activity against PIM-1 kinase. japsonline.combibliomed.orgGenerating models to guide the synthesis of more potent inhibitors. japsonline.com
ADMET Prediction Evaluating drug-likeness and potential toxicity of new derivatives. nih.govConfirming that novel compounds fall within acceptable ranges for pharmacokinetic properties. nih.gov

Expanding Applications Beyond Traditional Medicinal Chemistry to Novel Fields

While the pyrazolo[1,5-a]pyrazine scaffold is a cornerstone in medicinal chemistry, its unique electronic and structural properties are attracting attention in other scientific domains, particularly materials science. mdpi.comresearchgate.net

Future and emerging applications include:

Materials Science and Photophysics: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising fluorophores. rsc.orgnih.gov Their rigid, planar structure and the ability to tune their electronic properties through substitution allow for the design of compounds with specific absorption and emission characteristics. rsc.orgmdpi.com Research has shown that introducing electron-donating groups at position 7 can significantly improve fluorescence quantum yields. nih.gov These properties make them candidates for:

Organic Light-Emitting Devices (OLEDs)

Fluorescent Probes and Chemosensors for detecting ions or molecules. researchgate.netmdpi.com

Solid-state emitters , with some derivatives showing good quantum yields in the solid state. nih.gov

Agrochemicals: The broad biological activity of pyrazolo[1,5-a]pyrimidine derivatives suggests potential applications in agriculture as pesticides or herbicides. bme.hu While this area is less explored than medicinal chemistry, the structural similarity to known bioactive molecules indicates a promising avenue for future research.

Corrosion Inhibitors: Related N-heterocyclic compounds, such as pyrazine (B50134) derivatives, have been investigated as green corrosion inhibitors for steel, suggesting a potential application for pyrazolo[1,5-a]pyrazine derivatives in industrial settings. tandfonline.com

The investigation into these non-medicinal applications is still in its early stages but highlights the vast potential of the pyrazolo[1,5-a]pyrazine chemical space. The development of green and efficient synthetic routes will be crucial for producing these materials on a larger scale for such applications. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 3-bromopyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution reactions. For example:
  • Bromination: Methyl pyrazolo[1,5-a]pyrazine-4-carboxylate reacts with N-bromosuccinimide (NBS) in acetonitrile at room temperature, yielding 3-bromo derivatives in high purity (e.g., compound 2f , 90% yield) .
  • Substitution: 4-Chloropyrazolo[1,5-a]pyrazine undergoes nucleophilic substitution with sodium methoxide in anhydrous methanol to introduce methoxy groups at position 4 (93% yield for 2b ) .
    Key characterization techniques include 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (e.g., 2i shows δ=8.91ppm\delta = 8.91 \, \text{ppm} for H-7 in 1H^1H-NMR) .

Q. How do electron-withdrawing substituents influence reactivity in pyrazolo[1,5-a]pyrazine systems?

  • Methodological Answer: Electron-withdrawing groups (EWGs) at position 4 (e.g., cyano, methoxycarbonyl) accelerate carbene insertion reactions. For instance:
  • Methyl 4-cyano derivatives (2d ) react with silylformamidine at room temperature (50% yield), while methoxy-substituted analogs require heating (70°C, 58% yield) .
  • EWGs stabilize transition states by polarizing the C–H bond, facilitating electrophilic attack. This is critical for optimizing reaction conditions in multistep syntheses .

Advanced Research Questions

Q. What challenges arise during functionalization at position 7 of pyrazolo[1,5-a]pyrazine, and how can they be addressed?

  • Methodological Answer: Position 7 is sterically hindered and less reactive due to electronic effects. Strategies include:
  • Carbene Insertion: Reacting 4-substituted derivatives (e.g., 2a ) with silylformamidine under solvent-free conditions at 70–90°C achieves functionalization via C–H bond activation (e.g., 3a , 93% yield) .
  • Halogenation: Iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine (2j ) with N-iodosuccinimide in acetonitrile introduces iodine at position 3 (83% yield for 2i ) .
    Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., MeCN for halogenation) are essential to avoid side reactions .

Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrazine-based kinase inhibitors?

  • Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) help predict binding affinities and electronic interactions:
  • S2 State Dynamics: Pyrazine derivatives exhibit strong coupling between S1 and S2 electronic states, influencing charge distribution. A 24-mode Hamiltonian model accurately reproduces experimental absorption spectra, aiding in tuning substituent effects .
  • Structure-Activity Relationships (SAR): Substituents at position 3 (e.g., bromo) enhance steric complementarity with kinase ATP-binding pockets. For example, pyrrolo[1,5-a]pyrazine cores with acetophenone moieties show π-π stacking with aromatic residues in enzyme pockets (e.g., Eis inhibitors in Mycobacterium tuberculosis) .

Q. What methodologies enable the conversion of pyrazolo[1,5-a]pyrazine intermediates into fused heterocycles?

  • Methodological Answer: Cyclization and annulation reactions are key:
  • Triazole Fusion: Reacting ynones with amino azides in a one-pot synthesis generates [1,2,3]triazolo[1,5-a]pyrazines via Huisgen cycloaddition (Scheme 2 in ).
  • Gold-Catalyzed Cyclization: N-Propargyl indole derivatives undergo Au(I)-catalyzed cyclization to form indole-fused pyrazolo[1,5-a]pyrazines (e.g., compound 5 ) .
  • PPA-Mediated Condensation: Polyphosphoric acid (PPA) facilitates the formation of [1,2,4]triazolo[1,5-a]pyrazines from amine intermediates (e.g., adenosine A2a receptor antagonists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.